ENT2 vs. ENT1 Selectivity Advantage for Nucleoside Transporter Research
The target compound is reported to selectively inhibit equilibrative nucleoside transporter 2 (ENT2) over ENT1, a selectivity profile not observed in closely related sulfonyl piperazine derivatives such as 1-(2-Fluorophenyl)sulfonyl-4-(2-methylphenyl)piperazine, which lacks the pyrimidine moiety required for ENT binding . This selectivity is critical for minimizing off-target effects on ENT1, which is ubiquitously expressed and mediates adenosine transport [1]. While direct quantitative IC50 values for this compound are not publicly available, the ENT2 selectivity claim is supported by vendor technical datasheets .
| Evidence Dimension | ENT2 vs. ENT1 selectivity |
|---|---|
| Target Compound Data | Reported selective ENT2 inhibition (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | 1-(2-Fluorophenyl)sulfonyl-4-(2-methylphenyl)piperazine: no ENT selectivity reported |
| Quantified Difference | Qualitative selectivity advantage; quantitative difference not available |
| Conditions | In vitro ENT inhibition assays (vendor-described) |
Why This Matters
ENT2-selective inhibitors are sought after for targeted cancer therapy and adenosine signaling modulation, making this compound a valuable tool compound where ENT1-sparing activity is required.
- [1] Young, J. D.; Yao, S. Y. M.; Sun, L.; Cass, C. E.; Baldwin, S. A. Human equilibrative nucleoside transporter (ENT) family of nucleoside and nucleobase transporter proteins. Xenobiotica 2008, 38 (7-8), 995-1021. DOI: 10.1080/00498250801927128. View Source
